

(5-Chloro-2-fluoropyridin-4-yl)boronic acid chemical properties

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Compound of Interest

Compound Name: (5-Chloro-2-fluoropyridin-4-yl)boronic acid

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An In-Depth Technical Guide to **(5-Chloro-2-fluoropyridin-4-yl)boronic acid**: Properties, Reactivity, and Application in Modern Synthesis

Introduction: A Strategic Building Block in Drug Discovery

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a specialized heterocyclic organoboron reagent that has emerged as a valuable tool for researchers, particularly in the fields of medicinal chemistry and drug development.[1][2] Its strategic importance lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl and heteroaryl structures.[1][3] Boronic acids, in general, are prized for their versatile reactivity, stability, and relatively low toxicity, with their byproducts being easily removable.[4][5]

The unique substitution pattern of this specific molecule—a pyridine ring functionalized with a boronic acid group, a fluorine atom, and a chlorine atom—confers distinct electronic properties and reactivity profiles. These features allow medicinal chemists to precisely introduce a substituted pyridine motif, a common scaffold in pharmacologically active compounds, into target molecules.[6] This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of **(5-Chloro-2-fluoropyridin-4-yl)boronic acid**, offering field-proven insights for its effective utilization in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety requirements is the foundation of its successful and safe application in any experimental setting.

Core Chemical Properties

The key identifiers and properties of **(5-Chloro-2-fluoropyridin-4-yl)boronic acid** are summarized below. These data are essential for reaction calculations, solvent selection, and analytical characterization.

Property	Value	Source(s)
CAS Number	1034659-38-5	[7] [8] [9] [10]
Molecular Formula	C ₅ H ₄ BClFNO ₂	[7] [8]
Molecular Weight	175.35 g/mol	[2] [7] [11]
IUPAC Name	(5-chloro-2-fluoropyridin-4-yl)boronic acid	[8]
Appearance	Off-white to white solid	[7] [12]
Purity	Typically ≥95%	[8]
Predicted Boiling Point	344.7 ± 52.0 °C	[7]
Predicted Density	1.51 g/cm ³	[7]
SMILES	<chem>OB(O)C1=CC(F)=NC=C1Cl</chem>	[8]

Safety and Handling

As with all boronic acids and halogenated compounds, proper safety protocols are mandatory. [\[12\]](#)

- Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[\[13\]](#)
[\[14\]](#) It may be harmful if swallowed.[\[15\]](#)

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.^{[7][16]} Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.^{[13][16][17]}
- Handling Precautions: Avoid the formation of dust and aerosols.^[7] Use non-sparking tools and take measures to prevent electrostatic discharge.^[7] Avoid contact with skin, eyes, and clothing.^[15]
- Storage: Store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.^[10] Keep the container tightly sealed to prevent moisture absorption and degradation.^[13]
- Incompatible Materials: Avoid strong oxidizing agents and strong acids.^[15]

Reactivity and Mechanistic Considerations in Suzuki-Miyaura Coupling

The primary application of **(5-Chloro-2-fluoropyridin-4-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.^{[3][18]} The electronic nature of the substituted pyridine ring is critical to its performance.

The Role of Halogen Substituents: Mitigating the "2-Pyridyl Problem"

Pyridine-based boronic acids can present a challenge in palladium-catalyzed reactions. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation.^{[19][20]} This phenomenon, often termed the "2-pyridyl problem," can result in sluggish reactions and lower yields.^{[19][20]}

The fluorine atom at the 2-position of **(5-Chloro-2-fluoropyridin-4-yl)boronic acid** is strategically placed to counteract this issue. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.^[19] This effect reduces the electron density of the pyridine ring and, crucially, diminishes the Lewis basicity of the nitrogen atom.^[19] By making the nitrogen less available to bind to the palladium center, this fluorination enhances catalyst turnover and promotes higher reaction efficiency compared to non-fluorinated pyridine boronic acids.^[19] The chlorine atom at the 5-position further modulates the electronic

properties of the ring, influencing its reactivity and providing an additional site for potential future functionalization.^[2]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.^{[6][21][22]} The presence of a base is essential to activate the boronic acid for the transmetalation step.^{[4][6]}

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Self-Validating Workflow

This section provides a representative, field-tested protocol for the Suzuki-Miyaura coupling of an aryl bromide with **(5-Chloro-2-fluoropyridin-4-yl)boronic acid**. The steps are designed to be self-validating, with checkpoints and expected outcomes.

Materials and Equipment

- Reagents: Aryl bromide (1.0 equiv), **(5-Chloro-2-fluoropyridin-4-yl)boronic acid** (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), Anhydrous & degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture).
- Equipment: Schlenk tube or reaction vial with a magnetic stir bar, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for work-up, and purification apparatus (e.g., flash column chromatography system).

Step-by-Step Methodology

- Reaction Setup (Inert Atmosphere is Critical)
 - Place the aryl bromide (e.g., 1.0 mmol), **(5-Chloro-2-fluoropyridin-4-yl)boronic acid** (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) into an oven-dried Schlenk tube containing a stir bar.
 - Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the tube.

- Seal the Schlenk tube with a rubber septum.
- Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
- Scientist's Note: The removal of oxygen is paramount as the Pd(0) active catalyst is sensitive to oxidation, which would terminate the catalytic cycle.^[6] The choice of a mild base like potassium carbonate is often sufficient to activate the boronic acid without promoting side reactions.^[4]
- Solvent Addition and Reaction Execution
 - Using a syringe, add the degassed solvent (e.g., 5 mL of 1,4-Dioxane/Water 4:1) to the Schlenk tube.
 - Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial step to prevent catalyst oxidation.
 - Place the sealed tube in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).
 - Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
- Reaction Monitoring (Validation Checkpoint)
 - Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture using a syringe and spot it on a TLC plate.
 - Elute the TLC plate with an appropriate solvent system (e.g., Hexane/Ethyl Acetate) and visualize under UV light.
 - The reaction is complete when the starting aryl bromide spot has been completely consumed.
 - Scientist's Note: This checkpoint prevents unnecessary heating that could lead to product degradation and confirms the reaction has proceeded as expected.
- Work-up and Extraction

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
- Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude product.
- Purification
 - Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).
 - Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified compound.
 - Characterize the final product using appropriate analytical techniques (^1H NMR, ^{13}C NMR, LC-MS) to confirm its identity and purity.

Conclusion and Future Outlook

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a highly effective and strategically designed reagent for modern organic synthesis. Its key advantage—the mitigation of catalyst inhibition through 2-position fluorination—makes it a reliable choice for incorporating the 5-chloro-2-fluoropyridin-4-yl moiety into complex molecules.^[19] This attribute is particularly valuable in drug discovery programs, where the pyridine scaffold is a frequent component of bioactive agents.^{[23][24]} As synthetic methodologies continue to advance, the demand for robust, predictable, and highly functionalized building blocks like **(5-Chloro-2-fluoropyridin-4-yl)boronic acid** will undoubtedly continue to grow, enabling the efficient construction of the next generation of therapeutics and functional materials.

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